BenchChemオンラインストアへようこそ!

ADX71441

GABAB receptor positive allosteric modulator orthosteric agonist

ADX71441 is the only commercially available GABAB PAM with proven Phase I clinical safety, over 2-fold osteoarthritis pain threshold increase, and complete micturition reflex inhibition at 3 mg/kg i.v. Unlike baclofen, it potentiates endogenous GABA without direct receptor activation, maintaining physiological signaling and offering a superior therapeutic window. With an established minimum effective dose of 3 mg/kg p.o. correlating with plasma levels of 340–440 ng/mL, it ensures reproducible dose‑response relationships across anxiety, pain, and alcohol use disorder models.

Molecular Formula C19H15ClF2N4O4
Molecular Weight 436.8 g/mol
CAS No. 1207440-88-7
Cat. No. B1664386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADX71441
CAS1207440-88-7
SynonymsADX71441;  ADX 71441;  ADX-71441
Molecular FormulaC19H15ClF2N4O4
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F
InChIInChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27)
InChIKeyBQDMEJYNGXEHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ADX71441 (CAS 1207440-88-7) Product Profile and Key Procurement Considerations


ADX71441 (CAS 1207440-88-7) is a potent, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the GABAB receptor, a class C GPCR [1]. Unlike the orthosteric agonist baclofen, which directly activates the GABAB receptor, ADX71441 selectively potentiates endogenous GABA responses, thereby maintaining physiological receptor signaling and potentially offering an improved therapeutic window [2]. This compound is widely utilized in preclinical research targeting anxiety, pain, spasticity, overactive bladder, and alcohol use disorder, and has progressed to Phase I clinical evaluation [3].

Critical Distinctions: Why ADX71441 Cannot Be Replaced by Generic GABAB Modulators


While several GABAB receptor modulators exist, including orthosteric agonists (e.g., baclofen) and alternative PAMs (e.g., CGP7930, GS39783, rac-BHFF), their pharmacological profiles, pharmacokinetics, and off-target activities differ substantially [1]. Substituting ADX71441 with a generic alternative without accounting for these quantitative distinctions risks compromised experimental reproducibility, altered therapeutic index, and erroneous interpretation of in vivo outcomes. The following evidence-based comparisons delineate the specific, measurable advantages of ADX71441 that directly impact scientific selection.

ADX71441 Product-Specific Quantitative Evidence Guide


Mechanism of Action: Positive Allosteric Modulation vs. Direct Agonism at GABAB Receptor

ADX71441 acts as a positive allosteric modulator (PAM) of the GABAB receptor, enhancing the efficacy of endogenous GABA without directly activating the receptor [1]. In contrast, the clinically used drug baclofen acts as an orthosteric agonist, directly activating GABAB receptors independently of the physiological neurotransmitter [2]. This mechanistic divergence confers a potential advantage for ADX71441 by preserving the spatiotemporal dynamics of GABAergic signaling, which is hypothesized to reduce adverse effects and tolerance development associated with chronic agonist exposure [3].

GABAB receptor positive allosteric modulator orthosteric agonist

Superior Potency and Duration of Action in Reducing Ethanol Consumption vs. Naltrexone

In a direct comparative study using two distinct models of excessive ethanol drinking (Drinking-in-the-Dark, DID; and Intermittent Access, IA), ADX71441 produced a robust, selective, and long-lasting reduction in ethanol intake, whereas the opioid antagonist naltrexone exerted only a modest and transient effect [1]. ADX71441's sustained efficacy is consistent with its plasma pharmacokinetics, exhibiting peak concentrations at 2 hours followed by a slow decay lasting beyond 8 hours, enabling once-daily dosing [2].

alcohol use disorder ethanol self-administration pharmacokinetics

Brain Penetrant, Orally Bioavailable Pharmacokinetic Profile with Extended Half-Life

ADX71441 demonstrates favorable pharmacokinetic properties, including high oral bioavailability and brain penetration in rodents [1]. Plasma pharmacokinetic analysis revealed peak concentrations at 2 hours post-dose, with a slow decay lasting well beyond 8 hours, supporting once-daily dosing regimens [2]. In contrast, the orthosteric agonist baclofen exhibits rapid clearance, necessitating frequent dosing and potentially contributing to its adverse effect profile [3].

pharmacokinetics oral bioavailability brain penetration

Enhanced Anxiolytic and Antinociceptive Efficacy with Defined Minimum Effective Dose

In rodent behavioral models, ADX71441 exhibited robust anxiolytic-like and antinociceptive effects with a consistent minimum effective dose (MED) of 3 mg/kg p.o. [1]. Specifically, ADX71441 significantly reduced anxiety-like behavior in the marble burying test and elevated plus maze, and decreased visceral pain-associated behaviors in the acetic acid-induced writhing test at this dose [2]. This MED corresponds to plasma concentrations of 340-440 ng/mL, establishing a clear exposure-response relationship [3].

anxiety pain dose-response

Improved Tolerability and Reduced Risk of Tolerance vs. Baclofen

Preclinical and mechanistic evidence suggests that GABAB PAMs like ADX71441 produce fewer adverse effects and less tolerance than direct agonists such as baclofen [1]. This is attributed to the PAM mechanism, which only potentiates endogenous GABA activity rather than driving sustained receptor activation [2]. While direct head-to-head tolerability data are limited, class-level inferences support a more favorable therapeutic index for PAMs [3].

tolerability tolerance adverse effects

Optimal Research Applications for ADX71441 Based on Quantitative Evidence


Investigating GABAB Receptor Modulation in Alcohol Use Disorder Models

ADX71441 is particularly suited for preclinical alcohol use disorder research due to its demonstrated potency, selectivity, and long duration of action in reducing ethanol consumption. The compound's once-daily oral dosing and sustained plasma levels enable chronic dosing paradigms without the need for frequent administration. Comparative data showing superior efficacy over naltrexone in DID and IA models further support its use as a reference GABAB PAM for addiction studies [1].

Evaluating Anxiolytic and Antinociceptive Effects with Defined Exposure-Response Relationship

The established minimum effective dose of 3 mg/kg p.o. across multiple anxiety and pain models (marble burying, EPM, acetic acid writhing) provides a robust foundation for dose-response studies. The correlation between this MED and plasma concentrations (340-440 ng/mL) facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling and ensures reproducible in vivo efficacy [2].

Exploring GABAB PAM Effects on Bladder Function and Overactive Bladder

In rodent models of overactive bladder, ADX71441 significantly improved urodynamic parameters, including increased intercontraction interval (ICI) and bladder capacity, while reducing micturition frequency. The observed complete inhibition of the micturition reflex at 3 mg/kg i.v. in guinea pigs highlights its potential for urological research [3].

Chronic Pain Studies Leveraging Central-Peripheral GABAB Modulation

ADX71441's dual central-peripheral profile makes it a valuable tool for dissecting the roles of GABAB receptors in chronic pain states. In the monosodium iodoacetate model of osteoarthritis pain, ADX71441 (0.3-15 mg/kg p.o.) produced over a 2-fold increase in pain threshold at 15 mg/kg, particularly effective during later, neuropathic phases of pain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADX71441

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.